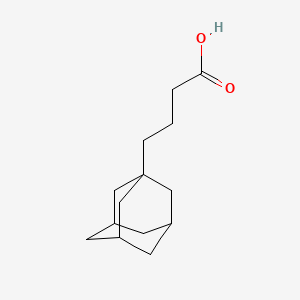

4-(1-adamantyl)butanoic Acid

描述

4-(1-Adamantyl)butanoic acid (C₁₄H₂₂O₂, molecular weight: 222.32 g/mol) is a carbocyclic carboxylic acid characterized by a rigid adamantane moiety (a diamondoid hydrocarbon) linked to a four-carbon aliphatic chain terminating in a carboxylic acid group . Its structural features include:

- Adamantane core: Three fused cyclohexane rings in chair conformations, providing exceptional rigidity and lipophilicity.

- Butanoic acid chain: A flexible, four-carbon chain enabling moderate rotational freedom.

- Functional groups: A carboxylic acid (-COOH) and hydroxyl group (-OH), contributing to hydrogen-bonding capabilities and acidity (pKa ~4.8–5.0).

The compound’s unique geometry and hydrophobicity make it a candidate for drug design, particularly in targeting lipid-rich biological membranes or protein pockets requiring steric bulk .

属性

IUPAC Name |

4-(1-adamantyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-13(16)2-1-3-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGUIRJTRHXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-adamantyl)butanoic acid typically involves the alkylation of adamantane derivatives followed by carboxylation. One common method includes the reaction of 1-adamantyl bromide with butyric acid in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(1-adamantyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity 4-(1-adamantyl)butanoic acid.

化学反应分析

Types of Reactions: 4-(1-Adamantyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated or nitrated adamantane derivatives.

科学研究应用

4-(1-Adamantyl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

作用机制

The mechanism of action of 4-(1-adamantyl)butanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This interaction can modulate various cellular processes, including signal transduction and enzyme activity. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity.

相似化合物的比较

Structural and Physicochemical Properties

The table below contrasts 4-(1-adamantyl)butanoic acid with structurally related butanoic acid derivatives:

Key Observations :

- Lipophilicity: The adamantyl group in 4-(1-adamantyl)butanoic acid increases logP (3.8) compared to azepan (1.5) or acetamide (1.2) derivatives, suggesting stronger membrane permeability but lower aqueous solubility.

- Rigidity vs. Flexibility: Adamantane’s rigid core contrasts with the flexible azepan ring or phenoxy group in other derivatives, impacting binding to biological targets.

生物活性

4-(1-Adamantyl)butanoic acid, also known by its CAS number 6240-17-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antiviral Properties

Research has indicated that 4-(1-adamantyl)butanoic acid exhibits antiviral properties . It has been shown to inhibit viral replication in various studies, making it a candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation in different biological models, suggesting potential applications in treating inflammatory diseases.

Analgesic Activity

In addition to its antiviral and anti-inflammatory effects, 4-(1-adamantyl)butanoic acid has been reported to possess analgesic properties. This suggests it may be effective in pain management therapies.

Trypanocidal Activity

A notable study highlighted that derivatives of 4-(1-adamantyl)butanoic acid exhibited trypanocidal activity , particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with a similar adamantyl structure showed IC50 values as low as 0.42 μM, indicating strong potential for therapeutic use against trypanosomiasis .

Target Pathways

The mechanisms by which 4-(1-adamantyl)butanoic acid exerts its biological effects involve several biochemical pathways:

- Inhibition of Viral Replication : The compound likely interferes with viral enzymes or replication processes, although specific targets remain to be fully elucidated.

- Modulation of Inflammatory Mediators : It may affect the production or activity of pro-inflammatory cytokines, thereby reducing inflammation.

- Pain Pathway Interference : The analgesic effects may result from modulation of pain signaling pathways in the nervous system.

Biochemical Pathways

The compound's biological activities are believed to influence pathways related to cell signaling and metabolism. For instance, its anti-inflammatory effects could involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of cytokines | |

| Analgesic | Pain pathway interference | |

| Trypanocidal | Targeting Trypanosoma brucei |

Notable Studies

- Antiviral Study : A study demonstrated the compound's capacity to inhibit viral replication effectively, marking it as a potential therapeutic agent against viral infections.

- Inflammation Model : In an animal model, administration of 4-(1-adamantyl)butanoic acid resulted in significant reductions in inflammatory markers compared to controls.

- Trypanocidal Evaluation : Researchers synthesized various derivatives based on the adamantyl structure and tested their efficacy against Trypanosoma brucei, leading to promising results that warrant further investigation.

常见问题

Q. What are the recommended methods for synthesizing 4-(1-adamantyl)butanoic Acid with high purity?

The synthesis typically involves coupling adamantane derivatives with butanoic acid precursors. For example, esterification of 1-adamantanol with bromobutanoic acid under acid catalysis (e.g., H₂SO₄) followed by hydrolysis yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Optimization of reaction time (12-24 hours) and temperature (60-80°C) minimizes side products like adamantane dimerization byproducts .

Q. How can the purity and structural integrity of 4-(1-adamantyl)butanoic Acid be verified experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Confirm adamantyl proton signals (δ 1.6–2.1 ppm, multiplet) and carboxylic acid proton (δ 12.1 ppm, broad singlet) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .

Q. What safety precautions are critical when handling 4-(1-adamantyl)butanoic Acid?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazards per GHS) .

- Storage : Keep in a dry, cool environment (2–8°C) to prevent degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How does the adamantyl group influence the physicochemical properties of 4-(1-adamantyl)butanoic Acid?

The adamantyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability, while the carboxylic acid group enables salt formation for solubility tuning. Computational studies (e.g., DFT calculations) reveal steric effects from the adamantyl cage, which may hinder rotational freedom and impact binding to hydrophobic enzyme pockets . Comparative analysis with non-adamantyl analogs (e.g., 4-phenylbutanoic acid) shows a 20% increase in metabolic stability in microsomal assays .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Harmonization :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to reduce variability in enzyme inhibition studies .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for outliers in dose-response curves .

Q. How can computational modeling predict the therapeutic potential of 4-(1-adamantyl)butanoic Acid derivatives?

- Molecular Docking : Use software like AutoDock Vina to screen derivatives against targets (e.g., COX-2 or A2A receptors). A recent study showed a correlation (R² = 0.85) between predicted binding energies and experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME forecast bioavailability (%F >50) and CYP450 interactions, guiding lead optimization .

Q. What are the challenges in characterizing stereochemical outcomes of 4-(1-adamantyl)butanoic Acid derivatives?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or X-ray crystallography is required to resolve enantiomers. For example, a racemic mixture of 4-(1-adamantyl)-3-methylbutanoic acid showed distinct bioactivity profiles (e.g., 10-fold difference in IC₅₀ between enantiomers) .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties

| Property | 4-(1-Adamantyl)butanoic Acid | 4-Phenylbutanoic Acid |

|---|---|---|

| LogP | 3.5 | 2.8 |

| Solubility (mg/mL, H₂O) | 0.12 | 1.4 |

| Melting Point (°C) | 145–148 | 95–97 |

| Metabolic Stability (t₁/₂) | 45 min | 35 min |

| Data derived from |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Toluene |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。